OG-L002 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

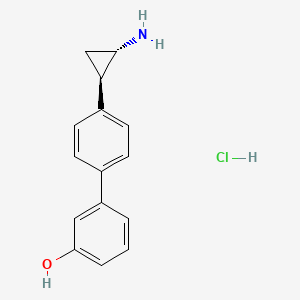

Properties

Molecular Formula |

C15H16ClNO |

|---|---|

Molecular Weight |

261.74 g/mol |

IUPAC Name |

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol;hydrochloride |

InChI |

InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m1./s1 |

InChI Key |

LPVCAMIPTMRRLZ-LIOBNPLQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of OG-L002 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 hydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various diseases, including viral infections and cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and a detailed, albeit putative, synthesis protocol for this compound. The information is compiled to serve as a technical guide for researchers and professionals in the field of drug discovery and development. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Rationale

OG-L002 was identified as a potent inhibitor of LSD1 (also known as KDM1A) in 2013.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 activity has been linked to several pathologies, making it an attractive therapeutic target.

The discovery of OG-L002 stemmed from efforts to find more selective inhibitors of LSD1 compared to existing monoamine oxidase inhibitors (MAOIs) like tranylcypromine (TCP), which show off-target effects. OG-L002 emerged as a highly specific inhibitor with significant potential for therapeutic applications, particularly in the context of Herpes Simplex Virus (HSV) infection, where LSD1 is essential for viral gene expression and reactivation from latency.[1][2]

Mechanism of Action

OG-L002 exerts its biological effects through the specific inhibition of the histone demethylase LSD1. By inhibiting LSD1, OG-L002 prevents the demethylation of H3K4me1/2 and H3K9me1/2. This leads to an increase in the levels of these repressive histone marks on the promoters of target genes, resulting in the suppression of their transcription.[1]

In the context of HSV infection, LSD1 is recruited to the viral immediate-early (IE) gene promoters. Inhibition of LSD1 by OG-L002 leads to an accumulation of repressive chromatin on these promoters, thereby blocking viral IE gene expression and subsequent viral replication.[2]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Inhibitory Activity of OG-L002

| Target | IC50 | Selectivity vs. LSD1 | Reference |

| LSD1 (KDM1A) | 20 nM | - | [1] |

| MAO-A | 1.38 µM | 69-fold | [1] |

| MAO-B | 0.72 µM | 36-fold | [1] |

Table 2: Antiviral Activity of OG-L002

| Virus | Cell Line | IC50 | Effect | Reference |

| HSV-1 | HeLa | ~10 µM | Inhibition of IE gene expression | [2] |

| HSV-1 | HFF | ~3 µM | Inhibition of IE gene expression | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of OG-L002 and a general workflow for its evaluation.

Caption: Mechanism of action of OG-L002 in inhibiting LSD1-mediated histone demethylation.

Caption: General experimental workflow for the synthesis and evaluation of OG-L002.

Synthesis of this compound

While the primary publication by Liang et al. does not provide a detailed step-by-step synthesis protocol, a plausible synthetic route can be devised based on established organic chemistry principles and methods for synthesizing structurally related trans-2-arylcyclopropylamines. The proposed synthesis involves a Suzuki coupling to construct the biaryl core, followed by a cyclopropanation reaction and subsequent functional group manipulations.

Proposed Synthetic Scheme:

Caption: A plausible synthetic route for this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on general synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4'-Bromo-biphenyl-3-ol

-

Reaction: Suzuki Coupling

-

Reactants: 3-Hydroxyphenylboronic acid, 1-Bromo-4-iodobenzene

-

Reagents: Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄)

-

Solvent: Toluene/Water

-

Procedure:

-

To a degassed solution of 1-bromo-4-iodobenzene (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of the trans-2-Arylcyclopropylamine Core

This is a multi-step process that can be achieved through various reported methods for the synthesis of trans-cyclopropylamines. A common approach involves the cyclopropanation of an α,β-unsaturated ester followed by stereoselective reduction and functional group transformations.

Step 3: Final Assembly and Salt Formation

The final steps would involve the coupling of the cyclopropylamine moiety to the biaryl core, if not already incorporated, followed by deprotection and formation of the hydrochloride salt.

-

Procedure for Hydrochloride Salt Formation:

-

Dissolve the free base of OG-L002 in a suitable solvent such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Conclusion

References

OG-L002 Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Review of a Potent Lysine-Specific Demethylase 1 (LSD1) Inhibitor

This technical guide provides a comprehensive overview of OG-L002 hydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental protocols, and the broader context of LSD1 inhibition in therapeutic applications.

Introduction to LSD1 and Its Role in Disease

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1][2] This enzymatic activity allows LSD1 to function as both a transcriptional co-repressor and co-activator, depending on the associated protein complexes.[1][3] Dysregulation of LSD1 has been implicated in a variety of diseases, most notably cancer, where its overexpression is often correlated with poor prognosis and tumor progression.[4][5] LSD1 is involved in numerous cellular processes, including cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), and the maintenance of cancer stem cells.[4][5] Beyond its role in oncology, LSD1 has also been identified as a key factor in viral infections, such as Herpes Simplex Virus (HSV), where it is involved in the regulation of viral gene expression.

This compound: A Potent and Selective LSD1 Inhibitor

OG-L002 is a small molecule inhibitor of LSD1. It is a potent and highly selective compound with significant potential for research and therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical findings.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (LSD1) | 20 nM (~0.02 µM) | Cell-free enzymatic assay | [6][7] |

| IC50 (MAO-A) | 1.38 µM | Cell-free enzymatic assay | [7] |

| IC50 (MAO-B) | 0.72 µM | Cell-free enzymatic assay | [7] |

| Selectivity (LSD1 vs. MAO-A) | ~69-fold | - | [6] |

| Selectivity (LSD1 vs. MAO-B) | ~36-fold | - | [6] |

Table 1: In Vitro Potency and Selectivity of OG-L002.

| Cell Line | IC50 | Assay | Indication | Reference |

| PC9 (NSCLC) | Effective (concentration not specified) | Cell Growth Assay | Non-Small Cell Lung Cancer | [8] |

| Other NSCLC cell lines | Ineffective | Cell Growth Assay | Non-Small Cell Lung Cancer | [8] |

| hiPSCs | > 40 µM | Proliferation Assay | - | [9] |

Table 2: In Vitro Efficacy of OG-L002 in Selected Cell Lines.

Note: There is limited publicly available data on the efficacy of OG-L002 in a broad range of cancer cell lines. The primary focus of in vivo studies to date has been on its anti-viral effects.

Signaling Pathways and Mechanism of Action

LSD1 exerts its influence on gene expression through the demethylation of histone and non-histone proteins, thereby participating in several critical signaling pathways implicated in cancer. While direct studies on the specific signaling pathways modulated by OG-L002 in cancer are limited, the following diagrams illustrate the general mechanisms of LSD1 and its potential points of intervention by an inhibitor like OG-L002.

Caption: Mechanism of LSD1 action and its inhibition by OG-L002.

Caption: Key cancer-related pathways regulated by LSD1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of OG-L002 and other LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Materials:

-

Purified recombinant human LSD1 protein

-

Dimethylated H3K4 peptide substrate

-

This compound or other test inhibitors

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well microplate (black, clear bottom)

-

Microplate reader capable of fluorescence detection (Ex/Em = 530/590 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red reagent.

-

Add the test inhibitor (e.g., OG-L002) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add the purified LSD1 enzyme to the wells containing the test inhibitor and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at 530 nm (excitation) and 590 nm (emission) in a microplate reader. Take readings every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the LSD1 enzymatic inhibition assay.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the effect of OG-L002 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurement (e.g., 570 nm for MTT, 490 nm for MTS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of OG-L002. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if OG-L002 treatment leads to changes in histone methylation at specific gene promoters.

Materials:

-

Cells treated with OG-L002 or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffer

-

Sonication or enzymatic digestion reagents to shear chromatin

-

Antibodies specific for the histone modification of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a negative control (e.g., IgG)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cross-link proteins to DNA in treated cells using formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody specific to the histone mark of interest.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the antibody-bead complex.

-

Reverse the cross-links and digest the proteins with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers flanking the target gene promoters.

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of OG-L002 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer OG-L002 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, orally or intraperitoneally).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to assess the efficacy of OG-L002.

Preclinical and Clinical Status

Based on publicly available information, OG-L002 has been primarily investigated in preclinical models, with a significant focus on its antiviral properties against Herpes Simplex Virus. While it has been tested in some cancer cell lines, extensive preclinical data in oncology models, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, are not widely published. A patent application has mentioned OG-L002 as a potential candidate for combination therapy with immunotherapy in cancer.[10] To date, there is no evidence of this compound entering clinical trials for any indication.

Conclusion

This compound is a potent and selective inhibitor of LSD1, a key epigenetic regulator with significant implications in cancer and other diseases. Its high in vitro potency makes it a valuable tool for basic research into the biological functions of LSD1. While the available data on its anti-cancer efficacy is limited, the established role of LSD1 in tumorigenesis suggests that further investigation of OG-L002 and other LSD1 inhibitors is warranted. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this class of compounds. Further preclinical studies are necessary to fully elucidate the anti-cancer activity, safety profile, and clinical potential of OG-L002.

References

- 1. LSD1 inhibition assay [bio-protocol.org]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 inhibitor screening assay [bio-protocol.org]

- 10. WO2019083971A1 - Methods of treating cancer using lsd1 inhibitors in combination with immunotherapy - Google Patents [patents.google.com]

OG-L002 Hydrochloride: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4][5] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] Its involvement in various cellular processes, including viral gene expression, has made it a compelling target for therapeutic intervention.[1][2][6] This technical guide provides an in-depth overview of the target selectivity profile of OG-L002, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Target Selectivity Data

The selectivity of OG-L002 has been primarily characterized against its principal target, LSD1, and the closely related monoamine oxidases, MAO-A and MAO-B.

In Vitro Inhibition Data

| Target | IC50 (nM) | IC50 (µM) | Selectivity vs. LSD1 | Reference |

| LSD1 (KDM1A) | 20 | 0.02 | - | [1][2][3] |

| MAO-A | 1380 | 1.38 | 69-fold | [1][2] |

| MAO-B | 720 | 0.72 | 36-fold | [1][2] |

Cellular Activity Data

| Cell Line | Assay | IC50 (µM) | Reference |

| HeLa | HSV IE Gene Expression | ~10 | [1][2][3] |

| HFF | HSV IE Gene Expression | ~3 | [1][2][3] |

Experimental Protocols

LSD1 Demethylation Assay (In Vitro)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of OG-L002.

Principle: The demethylase activity of LSD1 on a dimethylated histone H3K4 peptide substrate produces hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ is measured using the Amplex Red peroxide/peroxidase-coupled assay kit, where Amplex Red is converted to the fluorescent product, resorufin, in the presence of H₂O₂ and horseradish peroxidase.[1][3]

Materials:

-

Human recombinant LSD1 protein[3]

-

Dimethylated H3K4 peptide substrate[3]

-

This compound (or other inhibitors) at various concentrations[3]

-

Assay buffer

-

384-well plates

Procedure:

-

Human recombinant LSD1 protein is incubated with the dimethylated H3K4 peptide substrate.[3]

-

Various concentrations of OG-L002 (e.g., 0 to 75 µM) are added to the reaction mixture.[3] A control inhibitor, such as tranylcypromine, may also be used.[3]

-

The release of H₂O₂ is measured using the Amplex Red assay kit according to the manufacturer's instructions.[1][3]

-

Fluorescence is measured to determine the amount of resorufin produced, which is proportional to the LSD1 activity.

-

The maximum LSD1 demethylase activity is determined in the absence of any inhibitor and corrected for background fluorescence.[1][3]

-

The half-maximal inhibitory concentration (IC50) of OG-L002 is calculated as the concentration at which a 50% reduction in LSD1 activity is observed.[1][3]

Workflow for the in vitro LSD1 demethylation assay.

Signaling Pathway and Mechanism of Action

OG-L002 exerts its primary effect by inhibiting the demethylase activity of LSD1. In the context of Herpes Simplex Virus (HSV) infection, LSD1 is recruited to viral immediate early (IE) gene promoters, where it removes repressive methyl marks (H3K9me2), thereby facilitating viral gene transcription and lytic replication.

By inhibiting LSD1, OG-L002 prevents the removal of these repressive marks, leading to an accumulation of H3K9me2 on the viral IE gene promoters.[3] This increase in repressive chromatin structure epigenetically silences the viral genes, blocking the initiation of the lytic replication cycle and reducing the production of progeny virus.[1][3][6]

Mechanism of OG-L002 in blocking HSV lytic replication.

Summary and Conclusion

This compound is a highly potent and selective inhibitor of LSD1, demonstrating significant selectivity over the related monoamine oxidases MAO-A and MAO-B. Its mechanism of action involves the epigenetic silencing of viral gene expression through the inhibition of LSD1-mediated histone demethylation. The data presented in this guide underscore the utility of OG-L002 as a valuable research tool for studying the biological roles of LSD1 and as a potential therapeutic agent for diseases involving aberrant LSD1 activity, such as certain viral infections. Further profiling against a broader panel of kinases and other epigenetic modifiers would provide an even more comprehensive understanding of its selectivity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. OG-L002 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. OG-L002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. immune-system-research.com [immune-system-research.com]

OG-L002 Hydrochloride: A Technical Guide for Epigenetic Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of OG-L002 hydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), for its application in epigenetic research and therapeutic development.

Core Concepts: this compound in Epigenetics

This compound is a small molecule inhibitor that has garnered significant interest within the scientific community for its specific and potent activity against LSD1.[1][2][3] LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] The aberrant expression and activity of LSD1 have been implicated in various pathologies, including cancer and viral infections, making it a compelling target for therapeutic intervention.[4][6][7] OG-L002 offers a valuable tool for investigating the biological functions of LSD1 and for exploring its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of OG-L002

| Target | IC50 Value | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |

| LSD1/KDM1A | 20 nM (0.02 µM) | 69-fold | 36-fold | [1][3][8] |

| MAO-A | 1.38 µM | - | - | [3][8] |

| MAO-B | 0.72 µM | - | - | [3][8] |

Table 2: Cellular Activity of OG-L002 in Herpes Simplex Virus (HSV) Infection Models

| Cell Line | Assay | IC50 Value | Effect | Reference |

| HeLa | HSV IE Gene Expression | ~10 µM | Inhibition of viral immediate-early gene expression | [2][3] |

| HFF (Human Foreskin Fibroblast) | HSV IE Gene Expression | ~3 µM | Inhibition of viral immediate-early gene expression | [2][3] |

| HeLa and HFF | Viral Progeny Production | Not specified | ~100-fold reduction | [2] |

| - | Chromatin Immunoprecipitation (ChIP) | Not specified | 20- to 30-fold increase in H3K9-me2 and H3 association with viral IE promoters | [2] |

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of OG-L002 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of OG-L002 in inhibiting LSD1.

Caption: Experimental workflow for characterizing OG-L002.

Detailed Experimental Protocols

In Vitro LSD1 Demethylation Assay

This protocol is adapted from methodologies described in the literature.[1][2]

Objective: To determine the in vitro inhibitory activity of OG-L002 on LSD1.

Materials:

-

Human recombinant LSD1 protein

-

Dimethylated H3K4 peptide substrate

-

This compound

-

Amplex Red peroxide/peroxidase-coupled assay kit

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing human recombinant LSD1 protein and the dimethylated H3K4 peptide substrate in the assay buffer.

-

Add varying concentrations of OG-L002 to the reaction mixture in triplicate. A DMSO control (no inhibitor) is used to determine maximum enzyme activity.

-

Incubate the reaction at a specified temperature (e.g., 37°C) for a defined period.

-

Measure the release of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction, using the Amplex Red assay kit according to the manufacturer's instructions.

-

Correct the fluorescence readings for background fluorescence.

-

Calculate the half-maximal inhibitory concentration (IC50) of OG-L002 by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.

Cellular Cytotoxicity Assay

This protocol is a general guideline based on standard cell viability assays.[1]

Objective: To assess the cytotoxicity of OG-L002 on cultured cells.

Materials:

-

HeLa or HFF cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO (for solubilizing MTT)

-

96-well cell culture plate

Procedure:

-

Seed HeLa or HFF cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of OG-L002 for a specified duration (e.g., 12 hours). Include a DMSO-treated control group.

-

After the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's protocol to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals using DMSO or a suitable solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express the cell viability as a percentage relative to the DMSO-treated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the key steps for performing a ChIP assay to investigate changes in histone methylation at specific gene promoters.[2]

Objective: To determine the effect of OG-L002 on the association of specific histone marks (e.g., H3K9-me2) with viral immediate-early (IE) gene promoters.

Materials:

-

HeLa or HFF cells infected with HSV

-

This compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibodies specific for H3K9-me2 and total H3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting viral IE gene promoters

Procedure:

-

Treat HSV-infected cells with OG-L002 or a vehicle control.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitate the chromatin fragments using antibodies against H3K9-me2 and total H3. An IgG control should be included.

-

Incubate with Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of viral IE gene promoter regions in the immunoprecipitated DNA using quantitative PCR (qPCR).

-

Normalize the results to the total H3 signal to account for differences in nucleosome density.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the roles of LSD1 in various biological processes. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The primary application highlighted in the current literature is in the context of virology, where it effectively blocks herpes simplex virus lytic replication and reactivation from latency by modulating the epigenetic state of the viral genome.[2] While its potential in cancer therapy is suggested by the broader class of LSD1 inhibitors, further research is needed to specifically delineate the efficacy and mechanisms of OG-L002 in various cancer models.[4][6][9] Future investigations could focus on its use in combination therapies and the identification of biomarkers to predict treatment response. This guide provides a foundational resource for researchers embarking on studies involving this promising epigenetic inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OG-L002 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 9. oncotarget.com [oncotarget.com]

OG-L002 Hydrochloride: An In-depth Technical Guide to its Core Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-specific demethylase 1 (LSD1; also known as KDM1A). This enzyme plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the genomic context. OG-L002 has demonstrated significant effects on gene expression, most notably in the context of viral infections and hematological disorders. This technical guide provides a comprehensive overview of the mechanism of action of OG-L002, its impact on gene expression with supporting quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that acts as a transcriptional co-repressor or co-activator through the demethylation of mono- and di-methylated histone H3K4 and H3K9. Its enzymatic activity is crucial for a variety of cellular processes, including differentiation, proliferation, and development. Dysregulation of LSD1 has been implicated in various diseases, including cancer and viral infections, making it an attractive therapeutic target.

This compound is a synthetic organic compound identified as a potent and selective inhibitor of LSD1. It exhibits significantly greater potency against LSD1 compared to other monoamine oxidases, such as MAO-A and MAO-B. This selectivity profile makes OG-L002 a valuable tool for studying the specific roles of LSD1 in gene regulation and a potential candidate for therapeutic development.

Mechanism of Action

OG-L002 exerts its effects on gene expression primarily through the inhibition of LSD1's demethylase activity. In the context of viral infection, particularly with Herpes Simplex Virus (HSV), the viral genome is associated with repressive histone marks, such as H3K9 methylation, upon entering the host cell nucleus. To initiate transcription of its immediate early (IE) genes, HSV recruits a cellular coactivator complex that includes LSD1 to the viral promoters. LSD1 then removes the repressive H3K9 methylation marks, facilitating viral gene expression and replication.[1]

OG-L002, by inhibiting LSD1, prevents the removal of these repressive histone marks. This leads to an accumulation of H3K9 dimethylation (H3K9-me2) on the viral IE gene promoters, which in turn suppresses viral gene transcription and subsequent viral replication.[2] This epigenetic blockade is the core of OG-L002's antiviral activity.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the inhibitory activity of OG-L002 and its effects on gene expression and viral replication.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Selectivity | Reference |

| LSD1 (KDM1A) | 20 nM | - | [2] |

| MAO-A | 1.38 µM | 69-fold vs. LSD1 | |

| MAO-B | 0.72 µM | 36-fold vs. LSD1 |

Table 2: Effect of OG-L002 on Herpes Simplex Virus (HSV-1) Gene Expression and Replication

| Parameter | Cell Line | Value | Reference |

| IC50 for IE Gene Expression | HeLa | ~10 µM | [2] |

| IC50 for IE Gene Expression | HFF | ~3 µM | [2] |

| Viral Yield Reduction | HeLa, HFF | ~100-fold | [2] |

| Increase in H3K9-me2 at IE Promoters | - | 20- to 30-fold | [2] |

Table 3: Effect of OG-L002 on Host Gene Expression

| Gene | Cell Type/Model | Fold Change in mRNA Expression | Reference |

| γ-globin | Sickle Cell Disease Mouse Model | 4.4-fold increase | [3] |

Experimental Protocols

LSD1 Demethylase Activity Assay (In Vitro)

This protocol is based on the Amplex Red peroxide/peroxidase-coupled assay, which measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation reaction.[2]

Materials:

-

Human recombinant LSD1 protein

-

Dimethylated H3K4 peptide substrate

-

This compound

-

Amplex Red peroxide/peroxidase assay kit

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing the assay buffer, human recombinant LSD1 protein, and the dimethylated H3K4 peptide substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the microplate.

-

Initiate the demethylation reaction by adding the LSD1 and substrate mixture to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the Amplex Red reagent according to the manufacturer's instructions.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a microplate reader.

-

Calculate the percent inhibition of LSD1 activity for each concentration of OG-L002 and determine the IC50 value.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Gene Expression

This protocol outlines the steps to quantify the effect of OG-L002 on the expression of HSV immediate early (IE) genes.

Materials:

-

HeLa or HFF cells

-

HSV-1

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers specific for HSV IE genes (e.g., ICP4, ICP27) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Seed HeLa or HFF cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or a vehicle control for 4 hours.

-

Infect the cells with HSV-1 at a specified multiplicity of infection (MOI).

-

At a defined time post-infection (e.g., 2 hours), harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for the target viral genes and the housekeeping gene, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in OG-L002-treated cells compared to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes how to assess the enrichment of histone modifications (e.g., H3K9-me2) at specific genomic loci (e.g., viral IE promoters) following treatment with OG-L002.

Materials:

-

Cells treated with OG-L002 and infected with HSV-1

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Antibody specific for H3K9-me2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for viral IE promoters

Procedure:

-

Cross-link protein-DNA complexes in treated and infected cells by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Incubate the sheared chromatin with an antibody against H3K9-me2 overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the cross-links by heating the samples and treating with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences (viral IE promoters) in the immunoprecipitated DNA using qPCR.

Visualizations

Signaling Pathway

Caption: Mechanism of OG-L002 action on viral gene expression.

Experimental Workflow: qRT-PCR

Caption: Workflow for qRT-PCR analysis of viral gene expression.

Experimental Workflow: ChIP Assay

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Broader Effects on Host Gene Expression

While the primary focus of published research on OG-L002 has been its antiviral effects, there is evidence of its impact on host cell gene expression. In a mouse model of sickle cell disease, treatment with OG-L002 led to a 4.4-fold induction of γ-globin mRNA.[3] This suggests that by inhibiting LSD1, OG-L002 can reactivate the expression of silenced genes, such as the fetal globin genes, which is a therapeutic goal in sickle cell disease. This finding highlights the potential of OG-L002 and other LSD1 inhibitors in non-viral therapeutic areas. However, comprehensive, genome-wide studies on the effects of OG-L002 on the host cell transcriptome are currently lacking in the public domain.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of LSD1. Its mechanism of action, centered on the epigenetic regulation of gene expression through the modulation of histone methylation, has been most clearly elucidated in the context of viral infections. The quantitative data available demonstrates its efficacy in inhibiting viral gene expression and replication at micromolar concentrations. The detailed experimental protocols provided herein serve as a guide for researchers seeking to investigate the effects of OG-L002 or other LSD1 inhibitors. Further research, particularly large-scale transcriptomic studies, will be crucial to fully understand the broader impact of OG-L002 on host cell gene expression and to explore its full therapeutic potential. As of the latest available information, there are no registered clinical trials for this compound, indicating its current status as a preclinical research compound.

References

OG-L002 Hydrochloride: A Technical Guide for Viral Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator.[1] This technical guide provides an in-depth overview of OG-L002's application in viral disease research, with a particular focus on its activity against Herpes Simplex Virus (HSV). The document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Mechanism of Action

OG-L002 exerts its antiviral effects by inhibiting the demethylase activity of LSD1.[1] LSD1 is a cellular enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). During the initial stages of HSV infection, the viral genome becomes associated with host cell histones, which are marked with repressive methylation, effectively silencing viral gene expression. To overcome this, HSV recruits cellular factors, including LSD1, to the promoters of its immediate-early (IE) genes. LSD1 removes these repressive marks, enabling the transcription of IE genes, which is the critical first step in the viral lytic replication cycle.[1][2]

By inhibiting LSD1, OG-L002 prevents the removal of these repressive histone marks, leading to the accumulation of heterochromatin on viral IE gene promoters.[1] This epigenetic silencing blocks the expression of viral immediate-early genes, thereby halting the viral replication cascade at its earliest stage.[1] This mechanism of action has been demonstrated not only for HSV but also suggests potential efficacy against other DNA viruses that rely on similar epigenetic mechanisms for their replication, such as human cytomegalovirus (hCMV) and adenovirus.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of OG-L002

| Target | IC50 | Virus | Cell Line | Assay | Reference |

| LSD1/KDM1A | 20 nM | N/A | N/A | In vitro demethylation assay | [1] |

| MAO-A | 1.38 µM | N/A | N/A | In vitro assay | [1] |

| MAO-B | 0.72 µM | N/A | N/A | In vitro assay | [1] |

| HSV-1 | - | HSV-1 | HeLa | IE gene expression | [1] |

| HSV-1 | - | HSV-1 | HFF | IE gene expression | [1] |

| hCMV | - | hCMV | MRC-5 | IE gene expression | [1] |

| Adenovirus | - | Adenovirus | - | E1A gene expression | [1] |

Table 2: In Vivo Efficacy of OG-L002 against HSV

| Animal Model | Virus | OG-L002 Dose | Treatment Schedule | Outcome | Reference |

| BALB/c Mice | HSV-2 (LD90) | 6-40 mg/kg/day | 7 days pre-infection | Suppressed primary infection | [1] |

| BALB/c Mice | HSV-2 (LD50) | 20 mg/kg/day | 7 days pre-infection | Reduced viral genome accumulation in trigeminal ganglia | [1] |

| Mouse Ganglion Explant | HSV-1 (latent) | 10 µM, 50 µM | Post-explant | Blocked viral reactivation | [1] |

Signaling Pathway

The signaling pathway illustrating the role of LSD1 in HSV-1 immediate-early gene transcription and the inhibitory effect of OG-L002 is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of OG-L002.

In Vitro LSD1 Demethylation Assay

This assay is used to determine the in vitro inhibitory potency of compounds against LSD1.

-

Reagents and Materials:

-

Purified recombinant human LSD1 enzyme.

-

Biotinylated histone H3 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3 dimethylated at K4).

-

Streptavidin-coated microplates.

-

LSD1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

-

This compound and other test compounds dissolved in DMSO.

-

Anti-H3K4me1 antibody (or antibody specific to the demethylated product).

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Substrate for the detection enzyme (e.g., TMB for HRP).

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

-

-

Procedure:

-

Coat streptavidin microplate wells with the biotinylated H3K4me2 peptide substrate.

-

Wash the wells to remove unbound peptide.

-

Add the purified LSD1 enzyme to the wells along with varying concentrations of OG-L002 or control compounds.

-

Incubate the plate to allow the demethylation reaction to proceed.

-

Wash the wells to remove the enzyme and compounds.

-

Add the primary antibody that specifically recognizes the demethylated product (H3K4me1).

-

Incubate and then wash to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and then wash to remove unbound secondary antibody.

-

Add the HRP substrate (TMB) and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Culture and Viral Infection for Gene Expression Analysis

This protocol describes the infection of cell lines to assess the effect of OG-L002 on viral immediate-early gene expression.

-

Cell Lines and Viruses:

-

HeLa, Human Foreskin Fibroblasts (HFF), or MRC-5 cells.

-

Herpes Simplex Virus 1 (HSV-1), Human Cytomegalovirus (hCMV), or Adenovirus.

-

-

Procedure:

-

Plate the cells in appropriate culture vessels and grow to confluence.

-

Pre-treat the cells with various concentrations of OG-L002 or DMSO (vehicle control) for a specified period (e.g., 4 hours).[1]

-

Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.1 PFU/cell for HSV-1).[1]

-

Incubate for a short period to allow for immediate-early gene expression (e.g., 2 hours for HSV-1).[1]

-

Harvest the cells for RNA extraction.

-

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the levels of viral and cellular gene transcripts.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the harvested cells using a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare a qPCR reaction mixture containing cDNA, gene-specific primers (for viral IE genes and cellular control genes like GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR using a real-time PCR system with appropriate thermal cycling conditions.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

-

Viral Yield Assay

This assay measures the amount of infectious virus produced in the presence or absence of OG-L002.

-

Procedure:

-

Follow the cell culture and viral infection protocol as described above, but extend the incubation period to allow for a full replication cycle (e.g., 24 hours for HSV-1).[1]

-

Harvest the infected cells and the culture supernatant.

-

Subject the cell suspension to three cycles of freeze-thawing to release intracellular virions.

-

Clarify the lysate by centrifugation.

-

Perform serial dilutions of the viral lysate.

-

Use the dilutions to infect a fresh monolayer of susceptible cells (e.g., Vero cells).

-

Overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.

-

After a suitable incubation period, fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques to determine the viral titer (in Plaque Forming Units per ml, PFU/ml).

-

In Vivo Mouse Model of HSV Infection

This protocol outlines the use of a mouse model to evaluate the in vivo efficacy of OG-L002.

-

Animals and Virus:

-

BALB/c mice.

-

Herpes Simplex Virus 2 (HSV-2).

-

-

Procedure:

-

Administer OG-L002 (e.g., 20 mg/kg/day) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 7 days) prior to infection.[1]

-

Infect the mice with a lethal or sub-lethal dose of HSV-2 (e.g., LD50 or LD90) via a relevant route (e.g., intranasal).[1]

-

Continue the treatment with OG-L002 for a defined period post-infection.

-

Monitor the mice for signs of disease and survival.

-

At specific time points post-infection (e.g., days 3, 5, and 10), euthanize a subset of mice and harvest the trigeminal ganglia.[1]

-

Extract DNA from the ganglia and perform qPCR to quantify the viral genome copy number as a measure of viral load.

-

Experimental Workflow

The logical flow of experiments to evaluate the antiviral potential of OG-L002 is illustrated below.

Conclusion

This compound represents a promising class of antiviral compounds that target host epigenetic machinery rather than viral components. Its potent and selective inhibition of LSD1 leads to the effective suppression of HSV lytic replication and reactivation from latency by preventing the transcription of viral immediate-early genes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of OG-L002 and other LSD1 inhibitors for the treatment of viral diseases. Further research into the broader antiviral spectrum and the development of clinically viable formulations of OG-L002 is warranted.

References

The Potential of OG-L002 Hydrochloride in Oncology: A Technical Guide for Researchers

An In-depth Examination of the LSD1 Inhibitor OG-L002 Hydrochloride and its Preclinical Standing in Cancer Research

Introduction

This compound is a potent and specific inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. LSD1 is frequently overexpressed in a wide range of human cancers, including leukemia, breast, lung, colorectal, prostate, neuroblastoma, and bladder cancers, making it a compelling target for therapeutic intervention. By removing methyl groups from histone and non-histone proteins, LSD1 modulates gene expression, contributing to cancer cell proliferation, differentiation arrest, and survival. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and its potential applications in oncology research.

Core Mechanism of Action: Inhibition of LSD1

This compound exerts its biological effects through the potent and selective inhibition of LSD1. In a cell-free assay, OG-L002 demonstrated a half-maximal inhibitory concentration (IC50) of 20 nM against LSD1.[1] Its selectivity is noteworthy, exhibiting 36-fold and 69-fold greater potency against LSD1 compared to monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A), respectively.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| LSD1 (cell-free) | 20 |

| MAO-B | 720 |

| MAO-A | 1380 |

Data sourced from cell-free assays.

Key Signaling Pathways Modulated by LSD1 Inhibition

The therapeutic potential of targeting LSD1 with inhibitors like OG-L002 lies in its ability to modulate critical signaling pathways implicated in tumorigenesis and cancer progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and stemness, and its aberrant activation is a hallmark of many cancers.[2] LSD1 has been shown to activate this pathway by downregulating Dickkopf-1 (DKK1), a negative regulator of the pathway. Inhibition of LSD1 can lead to a reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, such as c-Myc, which are critical for cancer cell proliferation.[2]

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of OG-L002 on LSD1.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a common event in many cancers.[3] LSD1 can influence the PI3K/AKT pathway, and its inhibition can lead to decreased phosphorylation of AKT, a key downstream effector of PI3K.[4] This, in turn, can suppress the pro-survival signals and induce apoptosis in cancer cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of PI3K/Akt/mTOR signaling in PI3KR2-overexpressing colon cancer stem cells reduces tumor growth due to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for OG-L002 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[3] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers and is essential for the lytic replication and reactivation of herpes simplex virus (HSV).[3][5] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of OG-L002.

Mechanism of Action

OG-L002 functions by specifically inhibiting the demethylase activity of LSD1.[1][2][3] In the context of an HSV infection, LSD1 is recruited to the viral immediate-early (IE) gene promoters, where it demethylates repressive histone marks (H3K9me2), leading to viral gene expression and replication. By inhibiting LSD1, OG-L002 prevents the removal of these repressive marks, leading to an increase in H3K9me2 levels at the viral IE promoters.[3] This results in the epigenetic silencing of viral IE genes, thereby blocking lytic replication and reactivation from latency.[2][3]

Quantitative Data Summary

The inhibitory activity of OG-L002 has been quantified against its primary target, LSD1, and related monoamine oxidases (MAOs), as well as in various cell lines. The data highlights its potency and selectivity.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Biochemical Assays | |||

| LSD1 | Cell-Free Demethylase Assay | 20 nM (0.02 µM) | [1][2][3] |

| MAO-A | Cell-Free Assay | 1.38 µM | [2] |

| MAO-B | Cell-Free Assay | 0.72 µM | [2] |

| Cell-Based Assays | |||

| HeLa Cells (HSV IE Gene Expression) | Cell-Based Assay | ~10 µM | [2][3] |

| HFF Cells (HSV IE Gene Expression) | Cell-Based Assay | ~3 µM | [2][3] |

Experimental Protocols

Biochemical Assay: LSD1 Demethylase Activity (Amplex Red Assay)

This protocol describes a cell-free assay to determine the IC50 value of OG-L002 against recombinant human LSD1 protein. The assay measures the hydrogen peroxide (H2O2) produced during the demethylation reaction.

Materials:

-

Recombinant Human LSD1 Protein

-

Dimethylated H3K4 peptide substrate

-

This compound

-

Amplex Red Peroxide/Peroxidase Assay Kit

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well black plates

-

Plate reader with fluorescence capabilities (Ex/Em: 540/590 nm)

-

DMSO

Protocol Workflow:

References

OG-L002 Hydrochloride: In Vivo Experimental Design Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] Dysregulation of LSD1 has been implicated in the pathogenesis of various diseases, including viral infections, cancer, and hematological disorders.[4][5][6] These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of this compound in preclinical models of Herpes Simplex Virus (HSV) infection, sickle cell disease (SCD), and cancer.

Mechanism of Action

This compound exerts its biological effects by inhibiting the demethylase activity of LSD1.[1][2] In the context of viral infections like HSV, LSD1 is required for the initiation of viral immediate-early (IE) gene expression.[5][7] By inhibiting LSD1, OG-L002 promotes a repressive chromatin state on viral gene promoters, characterized by increased H3K9 methylation, thereby blocking viral replication and reactivation from latency.[5] In sickle cell disease, inhibition of LSD1 leads to the derepression of the fetal γ-globin gene, resulting in increased production of fetal hemoglobin (HbF), which can ameliorate the clinical manifestations of the disease.[2][6] In cancer, LSD1 is often overexpressed and contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways.[8][9] OG-L002 can thus reactivate tumor suppressor gene expression and inhibit cancer cell proliferation and metastasis.

Data Presentation

In Vitro Potency of OG-L002

| Target | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |

| LSD1 | 20 | 69-fold | 36-fold | [1] |

| MAO-A | 1380 | - | - | [2] |

| MAO-B | 720 | - | - | [2] |

In Vivo Efficacy of OG-L002 in a Mouse Model of HSV Infection

| Treatment Group | Dose (mg/kg/day, i.p.) | Duration | Viral Load Reduction in Trigeminal Ganglia (vs. Vehicle) | Reference |

| OG-L002 | 6 | 7 days | Dose-dependent reduction | [4][5] |

| OG-L002 | 20 | 7 days | Significant reduction | [5] |

| OG-L002 | 40 | 7 days | Maximal reduction observed | [4][5] |

In Vivo Efficacy of OG-L002 in a Sickle Cell Disease Mouse Model

| Treatment Group | Dose (µg/g/day) | Duration | % F-cells (vs. DMSO) | Reduction in Sickled RBCs | Reference |

| OG-L002 | 1 | 4 weeks | Increased to ~6% (from ~2.5%) | Apparent reduction | [2][10] |

| GSK-LSD1 (comparator) | 1 | 4 weeks | Increased to ~8% (from ~2.5%) | Apparent reduction | [2][10] |

Experimental Protocols

In Vivo Model of Herpes Simplex Virus (HSV) Infection

This protocol is designed to evaluate the efficacy of this compound in a murine model of primary HSV-1 or HSV-2 infection.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween-80 in sterile water)[1]

-

6-8 week old BALB/c mice

-

HSV-1 or HSV-2 strain

-

Acyclovir (positive control)

-

Sterile syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the experiment.

-

OG-L002 Formulation: Prepare a stock solution of this compound in DMSO. For in vivo administration, a common formulation involves a multi-step dilution into a vehicle like PEG300, Tween-80, and sterile water to ensure solubility and minimize toxicity.[1] A final concentration should be calculated based on the desired dose and an injection volume of 100-200 µL per mouse.

-

Treatment Groups:

-

Group 1: Vehicle control (i.p.)

-

Group 2: OG-L002 (e.g., 20 mg/kg/day, i.p.)

-

Group 3: OG-L002 (e.g., 40 mg/kg/day, i.p.)

-

Group 4: Acyclovir (e.g., 100 mg/kg/day, oral gavage or i.p.)

-

-

Treatment and Infection:

-

Endpoint Analysis:

-

Viral Load: At selected time points (e.g., days 3, 5, and 10 post-infection), euthanize a subset of mice from each group and harvest the trigeminal ganglia.[5] Determine viral DNA levels by qPCR.

-

Survival: Monitor the remaining mice for signs of disease and record survival rates for up to 21 days post-infection.

-

Toxicity: Monitor body weight and general health of the animals throughout the study.

-

In Vivo Model of Sickle Cell Disease (SCD)

This protocol outlines the evaluation of this compound in a transgenic mouse model of SCD (e.g., Townes model) to assess its ability to induce fetal hemoglobin.

Materials:

-

This compound

-

Vehicle (e.g., DMSO)

-

SCD mice (e.g., hα/hα::βS/βS, Townes model)[2]

-

Flow cytometry antibodies (anti-human HbF)

-

Reagents for complete blood count (CBC) and blood smear analysis

Procedure:

-

Animal Acclimation and Baseline Measures: Acclimate SCD mice for at least one week. Collect baseline blood samples for CBC and HbF analysis.

-

OG-L002 Formulation: Prepare a solution of OG-L002 in a suitable vehicle such as DMSO for daily administration.

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., DMSO, i.p. or subcutaneous)

-

Group 2: OG-L002 (1 µg/g body weight per day)

-

-

Treatment: Administer the assigned treatment daily for 4 weeks.[2]

-

Endpoint Analysis:

-

Fetal Hemoglobin Levels: At the end of the treatment period, collect whole blood and stain with an anti-human HbF antibody. Analyze the percentage of F-cells by flow cytometry.[2]

-

Hematological Parameters: Perform a complete blood count to assess red blood cell numbers, hematocrit, and reticulocyte counts.[2]

-

RBC Morphology: Prepare blood smears and perform Wright-Giemsa staining to visually assess the number of sickled red blood cells.[2][10]

-

Gene Expression: Isolate RNA from hematopoietic tissues (e.g., bone marrow, spleen) and perform qRT-PCR to measure γ-globin mRNA expression levels.

-

In Vivo Xenograft Model of Cancer

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model. The specific cancer cell line and mouse strain should be chosen based on the cancer type of interest where LSD1 is implicated.

Materials:

-

This compound

-

Vehicle for in vivo administration

-

Cancer cell line with known LSD1 expression/dependency (e.g., HCT-116 for colorectal cancer, CWR22-RV1 for prostate cancer)[11][12]

-

Immunocompromised mice (e.g., Athymic Nude-Foxn1nu or SCID mice)

-

Standard chemotherapy for the chosen cancer type (optional, for combination studies)

Procedure:

-

Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Inoculate a suspension of cancer cells (e.g., 2.5 x 10^6 cells) subcutaneously into the flank of each mouse.[11]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined average size (e.g., 125 mm³), randomize the mice into treatment groups.[11]

-

Treatment Groups:

-

Group 1: Vehicle control (daily i.p.)

-

Group 2: OG-L002 (dose to be determined by tolerability studies, e.g., daily i.p.)

-

Group 3: Standard-of-care chemotherapy (optional)

-

Group 4: OG-L002 in combination with standard-of-care chemotherapy (optional)

-

-

Treatment and Monitoring: Administer treatments as scheduled (e.g., daily for 4 weeks).[12] Measure tumor volume at regular intervals (e.g., twice weekly). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis:

-

Tumor Growth Inhibition: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

-

Pharmacodynamic Markers: A portion of the tumor tissue can be flash-frozen or fixed for analysis of pharmacodynamic markers, such as changes in histone methylation (H3K4me2, H3K9me2) by Western blot or immunohistochemistry, and changes in the expression of LSD1 target genes by qRT-PCR.

-

Toxicity Assessment: Perform necropsy and collect major organs for histological analysis to assess any potential treatment-related toxicity.

-

Visualizations

Caption: OG-L002 inhibits LSD1, leading to increased repressive H3K9 methylation on viral DNA and suppression of HSV immediate-early (IE) gene transcription.

References

- 1. Histone demethylase LSD1 promotes RIG-I poly-ubiquitination and anti-viral gene expression | PLOS Pathogens [journals.plos.org]

- 2. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]

- 5. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine-specific demethylase 1 is a therapeutic target for fetal hemoglobin induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: OG-L002 Hydrochloride in Sickle Cell Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, hemolysis, vaso-occlusion, and chronic organ damage. A clinically validated therapeutic strategy for SCD is the induction of fetal hemoglobin (HbF), which interferes with HbS polymerization. OG-L002 hydrochloride is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in the epigenetic silencing of the γ-globin genes, which are responsible for the production of the gamma-globin chains of HbF. Inhibition of LSD1 has emerged as a promising approach for reactivating HbF expression. These application notes provide a summary of the effects of OG-L002 in preclinical SCD models and detailed protocols for key experimental procedures.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in both in vivo and in vitro models of sickle cell disease.

Table 1: Effects of OG-L002 on Hematological Parameters in a Townes SCD Mouse Model [1][2]

| Parameter | Control (DMSO) | OG-L002 (1 µg/g/day) | GSK-LSD1 (1 µg/g/day) |

| F-cells (%) | ~2.5 | 6 | 8 |

| Reticulocytes (%) | >50 | 22 | 13 |

| γ-globin mRNA induction (fold change) | 1 | 4.4 | 6.3 |

| Total HbF (%) | 0.2 | 0.37 | 0.53 |

| Red Blood Cell (RBC) Count | Decreased | Increased | Increased |

| Hematocrit | Decreased | Increased | Increased |

| RBC Distribution Width (RDW) | Increased | Significantly Reduced | Significantly Reduced |

| Sickled RBCs | Present | Apparently Reduced | Apparently Reduced |

Table 2: Effects of OG-L002 on Fetal Hemoglobin Induction in Human Erythroid Progenitor (CD34+) Cells [1]

| Treatment | Concentration (µM) | F-cells (%) |

| Control (DMSO) | - | Baseline |

| OG-L002 | 0.05 | 47.2 |

| OG-L002 | 0.1 | 57.1 |

| Hydroxyurea (HU) | 50 | 39.3 |

| RN-1 | 0.05 | 36.1 |

| RN-1 | 0.1 | 30.1 |

Signaling Pathway and Experimental Workflows

Signaling Pathway of LSD1 Inhibition for HbF Induction

References

Application Notes and Protocols: OG-L002 Hydrochloride Treatment in HeLa and HFF Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 hydrochloride is a potent and specific small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4][5] LSD1 plays a critical role in cellular processes by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[6] Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and viral infections. These application notes provide detailed protocols for studying the effects of this compound on the cervical cancer cell line, HeLa, and the normal human foreskin fibroblast cell line, HFF.

Mechanism of Action

OG-L002 acts as a competitive inhibitor of LSD1, preventing the demethylation of its histone substrates. This inhibition leads to an increase in the levels of repressive histone marks, such as H3K9me2, particularly at the promoters of specific genes.[3][7] In the context of viral infections like Herpes Simplex Virus (HSV), this epigenetic modification results in the silencing of viral immediate-early genes, thereby inhibiting viral replication.[1][2][3][7] Beyond its antiviral effects, the inhibition of LSD1 by OG-L002 is expected to induce cell cycle arrest and apoptosis in cancer cells due to the role of LSD1 in regulating genes involved in cell proliferation and survival.[1][8][9]

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| LSD1 | Cell-free demethylase assay | 20 nM | [1][3][4] |

| MAO-A | Cell-free assay | 1.38 µM | [2][4] |

| MAO-B | Cell-free assay | 0.72 µM | [2][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Application | Effect | IC50 / Effective Concentration | Reference |

| HeLa | HSV IE Gene Expression | Inhibition | ~10 µM | [2][3][7] |

| HFF | HSV IE Gene Expression | Inhibition | ~3 µM | [2][3][7] |

| HeLa | Cytotoxicity | No significant toxicity | Up to 50 µM | [1][3] |

| HFF | Cytotoxicity | No significant toxicity | Up to 50 µM | [1][3] |

| HeLa / HFF | Chromatin Modification | 20- to 30-fold increase in H3K9me2 on viral promoters | 50 µM | [3][7] |

Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on HeLa and HFF cells.

Cell Culture and Maintenance

Protocol for HeLa Cells:

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach with Trypsin-EDTA and re-seed at a 1:3 to 1:6 ratio.

Protocol for HFF-1 Cells:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% FBS.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach confluency, detach with Trypsin-EDTA and re-seed at a 1:5 to 1:7 ratio.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, thaw the stock solution and dilute to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of OG-L002 on cell proliferation and viability.

-

Procedure:

-

Seed HeLa or HFF cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by OG-L002.

-

Procedure:

-

Seed HeLa or HFF cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of OG-L002 on cell cycle progression.

-

Procedure:

-

Seed HeLa or HFF cells and treat with this compound as for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.